molecular formula C40H70O10 B1198363 Dihydrogrisorixin CAS No. 71641-04-8

Dihydrogrisorixin

Cat. No.: B1198363
CAS No.: 71641-04-8
M. Wt: 711 g/mol
InChI Key: DIKCYDIVLAXNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrogrisorixin is a hydrogenated derivative of the carboxylic ionophore grisorixin, a naturally occurring antibiotic known for its potassium (K⁺) ion transport properties. Structurally, this compound retains the core framework of grisorixin but features reduced double bonds due to hydrogenation, which alters its ion-binding selectivity and efficacy . This compound has been studied extensively in mitochondrial ion transport models, where it demonstrates moderate K⁺-selective ionophoric activity, albeit with reduced discrimination power compared to its parent compound . Its molecular formula and structural details are cataloged under CAS No. 82209-76-5, with systematic names reflecting its tetracyclic oxepin-based architecture .

Properties

CAS No.

71641-04-8

Molecular Formula

C40H70O10

Molecular Weight

711 g/mol

IUPAC Name

2-[6-[[2-[5-[5-(1,5-dihydroxy-2,4-dimethylhexyl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid

InChI

InChI=1S/C40H70O10/c1-21-12-13-29(46-35(21)26(6)37(43)44)18-30-19-31(45-11)27(7)40(48-30)25(5)20-39(10,50-40)33-14-15-38(9,49-33)36-24(4)17-32(47-36)34(42)23(3)16-22(2)28(8)41/h21-36,41-42H,12-20H2,1-11H3,(H,43,44)

InChI Key

DIKCYDIVLAXNHG-UHFFFAOYSA-N

SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C(C(C)CC(C)C(C)O)O)C)C)C)OC

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C(C(C)CC(C)C(C)O)O)C)C)C)OC

Synonyms

dihydrogrisorixin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Parent Compound Structural Modification K⁺ Selectivity Ionophoric Activity K⁺-Glutamate Efflux in Mitochondria
Grisorixin None Native structure High High Significant efflux
Alborixin None Native structure High High Significant efflux
This compound Grisorixin Partial hydrogenation Moderate Reduced Moderate efflux
Hexahydroalborixin Alborixin Extensive hydrogenation None None No efflux

Key Findings from Comparative Studies

Grisorixin vs. This compound Grisorixin exhibits strong selectivity for K⁺ over other alkali cations, facilitating efficient K⁺-glutamate efflux in rat liver mitochondria. this compound, while retaining ionophoric activity, shows a 30–50% reduction in K⁺ discrimination power. This is attributed to conformational changes from hydrogenation, which weaken cation binding . In mitochondrial studies, this compound induces moderate K⁺ efflux, followed by compensatory glutamate loss to maintain charge balance. This two-step process is less efficient than with grisorixin .

Alborixin vs. Hexahydroalborixin Alborixin, like grisorixin, is a potent K⁺ ionophore. Hexahydroalborixin, its fully hydrogenated derivative, loses all ion-binding capacity due to structural disruption, rendering it inactive in mitochondrial assays .

Mechanistic Implications The partial activity of this compound underscores the importance of unsaturated bonds in grisorixin’s ion-binding pocket. Hydrogenation likely rigidifies the molecule, reducing flexibility required for optimal cation coordination . Complete hydrogenation in hexahydroalborixin obliterates the ionophoric function, emphasizing the critical role of native structural motifs in alborixin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.